molecular formula C19H20N4O4 B11026284 3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(pyridin-2-ylmethyl)propanamide

3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B11026284
M. Wt: 368.4 g/mol
InChI Key: LQBBFYQKVIXZRO-UHFFFAOYSA-N
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Description

3-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, an imidazolidinone ring, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE typically involves multiple steps, including the formation of the imidazolidinone ring and the attachment of the methoxyphenyl and pyridinylmethyl groups. Common reagents used in these reactions include methoxybenzaldehyde, pyridine-2-carboxaldehyde, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the imidazolidinone ring can produce imidazolidine derivatives.

Scientific Research Applications

3-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE
  • 3-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE

Uniqueness

Compared to similar compounds, 3-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE may exhibit unique properties due to the specific positioning of the methoxyphenyl and pyridinylmethyl groups

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(pyridin-2-ylmethyl)propanamide

InChI

InChI=1S/C19H20N4O4/c1-27-15-7-5-14(6-8-15)23-18(25)16(22-19(23)26)9-10-17(24)21-12-13-4-2-3-11-20-13/h2-8,11,16H,9-10,12H2,1H3,(H,21,24)(H,22,26)

InChI Key

LQBBFYQKVIXZRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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